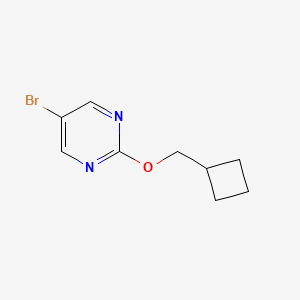

5-Bromo-2-(cyclobutylmethoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(cyclobutylmethoxy)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes, as they are the basis for the nucleotides cytosine, thymine, and uracil. Brominated pyrimidines, in particular, have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of the pyrimidine ring, followed by alkylation with specific reagents to introduce the bromine atom at the 5-position . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor, which can be converted into various pyrimidine derivatives through nucleophilic substitution and cycloaddition reactions . Additionally, 5-bromopyrimidines can be synthesized from commercially available starting materials through a series of reactions, including bromination and chlorination steps .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational methods like density functional theory (DFT) can be employed to predict the molecular geometry, vibrational wavenumbers, and electronic properties of these compounds . X-ray diffraction can also be used to determine the detailed structures of brominated pyrimidine complexes .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions. For example, they can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds . They can also be used in the synthesis of biheterocycles through azide-alkyne cycloaddition reactions . Furthermore, brominated pyrimidines can be involved in oxidative cyclization and ring rearrangement reactions to form triazolopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines, such as their luminescent properties, can be studied through experimental and computational methods. For instance, cyclometalated complexes of brominated pyrimidines exhibit luminescence, which can be characterized by their emission peaks . The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from UV-Vis spectra . Additionally, the reactivity of these compounds can be assessed through molecular docking studies to predict their binding orientation and affinity .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(cyclobutylmethoxy)pyrimidine and its derivatives have been studied for their antiviral properties. One significant research by Hocková et al. (2003) shows that certain 5-substituted 2,4-diaminopyrimidine derivatives can markedly inhibit retrovirus replication in cell culture. This includes inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Synthesis of Biheterocycles

Aquino et al. (2017) explored the use of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing a new series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This research demonstrates the compound's utility in creating novel biheterocycles, which could have various applications in chemical synthesis (Aquino et al., 2017).

Molecular Docking and Computational Analysis

Chandralekha et al. (2020) conducted a detailed spectroscopic and computational analysis of 5-bromo-2-hydroxy pyrimidine. They also performed molecular docking studies to predict binding orientation, affinity, and activity of the compound, highlighting its potential in drug discovery and molecular biology (Chandralekha et al., 2020).

Synthesis of Nucleoside Analogues

Research into the synthesis of nucleoside analogues is another area of application. Ueda et al. (1984) synthesized 6, 5'-cyclo-5'-deoxyuridines, a form of uridine, using a radical cyclization process with 5-bromo derivatives. This kind of synthesis is crucial in the development of nucleoside-based drugs and therapies (Ueda et al., 1984).

Role in Synthesis of Natural Alkaloid Variolin B

Baeza et al. (2010) reported the use of a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, derived from a 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, in the synthesis of the natural alkaloid variolin B. This highlights the role of bromo-substituted pyrimidines in the synthesis of complex natural products (Baeza et al., 2010).

Mechanism of Action

Target of Action

Brominated pyrimidine nucleosides have been found to be of interest for their antiviral and antineoplastic properties.

Mode of Action

It is known that 5-bromo-2’-deoxyuridine, a related compound, shows in vivo antiviral activity through its incorporation into the dna of replicating cells as a structural analogue of thymidine .

Biochemical Pathways

It is known that halonucleosides have been used extensively as starting material for reactions in pyrimidine and purine nucleoside analogues .

Result of Action

It is known that radiolabeled 5-bromo- and 5-iodo-pyrimidine nucleoside analogues have been tested for their potential in diagnostic oncology .

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

Future Directions

The future directions for “5-Bromo-2-(cyclobutylmethoxy)pyrimidine” and similar compounds could involve further exploration of their antiviral and antineoplastic properties . Development of efficient methodologies for the synthesis of bromopyrimidine and bromopurine nucleosides is also of immense interest .

properties

IUPAC Name |

5-bromo-2-(cyclobutylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGMVUQULIJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)

![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)

![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)